2-Nitro-4,5-dihydroxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4,5-dihydroxyphenylacetonitrile is an organic compound characterized by the presence of nitro, hydroxyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5-dihydroxyphenylacetonitrile typically involves the nitration of 4,5-dihydroxyphenylacetonitrile. One common method includes the use of nitric acid and acetic acid in a tubular reactor. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: For industrial production, the process involves the nitration of 3,4-dibenzyloxyphenylacetonitrile followed by debenzylation. This method is advantageous due to its safety, controllability, and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4,5-dihydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated phenylacetonitrile derivatives.
Scientific Research Applications
2-Nitro-4,5-dihydroxyphenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Nitro-4,5-dihydroxyphenylacetonitrile involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their function .
Comparison with Similar Compounds
- 2-Nitro-4,5-dihydroxybenzaldehyde
- 2-Nitro-4,5-dihydroxybenzoic acid
- 2-Nitro-4,5-dihydroxyphenylacetate
Comparison: The nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
117568-28-2 |
---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2 |
InChI Key |
UBLFQBDSTJATJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.